N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring, a dimethylamino group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the phenylmethyl group: This step involves the alkylation of the pyrazole ring with a benzyl halide in the presence of a base such as potassium carbonate.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine: Lacks the propan-2-yl group.
N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the 3-methyl group.
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the propan-2-yl and 3-methyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C16H24N4 |
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Molecular Weight |
272.39 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C16H24N4/c1-12(2)20-11-16(13(3)18-20)17-10-14-6-8-15(9-7-14)19(4)5/h6-9,11-12,17H,10H2,1-5H3 |
InChI Key |
ISVIWRHTIKFZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)N(C)C)C(C)C |
Origin of Product |
United States |
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